Isatoribine Achieves a 0.76 log10 HCV RNA Reduction in 7 Days, Outperforming the Oral Prodrug ANA773's 0.29 log10 Reduction at Equimolar Doses Over 28 Days
In a proof-of-concept Phase IB trial, intravenous isatoribine at 800 mg once daily for 7 days resulted in a mean plasma HCV RNA reduction of -0.76 log10 units (range -2.85 to +0.21) in chronically infected patients (n=12) [1]. In contrast, a 28-day study of its oral prodrug, ANA773, at 800 mg every other day (equimolar to a lower isatoribine exposure) showed a mean maximum change in serum HCV RNA of only -0.29 log10 in the 800 mg cohort [2]. The direct intravenous administration of isatoribine provides a more rapid and pronounced antiviral effect in a shorter time frame, which is critical for acute experimental models.
| Evidence Dimension | Plasma HCV RNA Reduction (log10) |
|---|---|
| Target Compound Data | -0.76 log10 (mean) after 7 days (800 mg IV QD) |
| Comparator Or Baseline | ANA773 (oral prodrug): -0.29 log10 (mean) after 28 days (800 mg oral QOD) |
| Quantified Difference | Isatoribine achieves a 2.6-fold greater viral load reduction in one-quarter of the dosing period (7 vs 28 days). |
| Conditions | Human clinical trial; chronic HCV genotype 1 and non-1 patients; plasma HCV RNA measured by PCR. |
Why This Matters
For researchers requiring rapid and robust innate immune activation in HCV or other viral models, the direct intravenous administration of isatoribine provides a faster and more potent antiviral response than its oral prodrug counterpart, potentially saving time and reducing animal or cell culture resources.
- [1] Horsmans Y, Berg T, Desager JP, et al. Isatoribine, an agonist of TLR7, reduces plasma virus concentration in chronic hepatitis C infection. Hepatology. 2005;42(3):724-731. doi:10.1002/hep.20839. View Source
- [2] Bergmann JF, de Bruijne J, Hotho DM, et al. Randomised clinical trial: anti-viral activity of ANA773, an oral inducer of endogenous interferons acting via TLR7, in chronic HCV. Aliment Pharmacol Ther. 2011;34(4):443-453. doi:10.1111/j.1365-2036.2011.04745.x. View Source
